4-Methoxy-2-(methoxymethyl)benzaldehyde

Organic Synthesis Steroid Chemistry Total Synthesis

4-Methoxy-2-(methoxymethyl)benzaldehyde (CAS 94527-40-9) is an aromatic aldehyde derivative with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. It features a unique substitution pattern: a methoxy group (-OCH3) at the 4-position and a methoxymethyl group (-CH2OCH3) at the 2-position of the benzaldehyde ring.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 94527-40-9
Cat. No. B12094611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(methoxymethyl)benzaldehyde
CAS94527-40-9
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCOCC1=C(C=CC(=C1)OC)C=O
InChIInChI=1S/C10H12O3/c1-12-7-9-5-10(13-2)4-3-8(9)6-11/h3-6H,7H2,1-2H3
InChIKeyKNLJGYAUFQVTOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-(methoxymethyl)benzaldehyde (CAS 94527-40-9) Procurement Guide for Chemical Synthesis


4-Methoxy-2-(methoxymethyl)benzaldehyde (CAS 94527-40-9) is an aromatic aldehyde derivative with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It features a unique substitution pattern: a methoxy group (-OCH3) at the 4-position and a methoxymethyl group (-CH2OCH3) at the 2-position of the benzaldehyde ring . This dual functionality provides a distinct chemical profile compared to other methoxybenzaldehydes. Its primary known application is as a key intermediate in organic synthesis, notably for the preparation of Dane's diene, a critical precursor in the total synthesis of estrone . The compound is characterized by a boiling point of 132-133 °C at 1.5 Torr and a predicted density of 1.096±0.06 g/cm³ . While suppliers may list potential for biological study, the core value for procurement lies in its specific chemical structure that enables targeted synthetic transformations not easily achieved with simpler or differently substituted analogs.

Why Generic Methoxybenzaldehydes Cannot Replace 4-Methoxy-2-(methoxymethyl)benzaldehyde in Critical Syntheses


Attempting to substitute 4-Methoxy-2-(methoxymethyl)benzaldehyde (CAS 94527-40-9) with a simpler, more common methoxybenzaldehyde, such as 4-methoxybenzaldehyde (p-anisaldehyde), will fundamentally alter the outcome of a chemical synthesis. The critical difference lies in the presence of the 2-methoxymethyl group. This group introduces an additional site for chemical manipulation, serving as a masked or protected alcohol that can be orthogonally deprotected or further functionalized in ways a simple methoxy group cannot [1]. Conversely, substituting with an analog like 2-(methoxymethoxy)benzaldehyde (CAS 5533-04-0), which lacks the 4-methoxy group, changes the electronic properties of the aromatic ring and removes a site for potential cross-coupling or nucleophilic aromatic substitution. The unique combination of the 4-methoxy and 2-methoxymethyl substituents on the benzaldehyde core is what enables its role in specific multi-step syntheses, such as the construction of complex steroid frameworks. Therefore, substituting with a generic, single-substituted analog would lead to a different reaction pathway and a different final product, rendering the synthesis of the target molecule impossible.

Quantitative Evidence for the Selection of 4-Methoxy-2-(methoxymethyl)benzaldehyde over Analogs


Synthetic Utility: Specific Intermediate in Estrone Synthesis Pathway

4-Methoxy-2-(methoxymethyl)benzaldehyde has been demonstrated as a key intermediate for the efficient conversion to Dane's diene, a pivotal precursor in the total synthesis of estrone . This transformation was efficiently carried out via enyne olefin metathesis of allylation products derived from the benzaldehyde . The dual functionality is essential for the sequential reactions required. In contrast, the simpler analog 4-methoxybenzaldehyde (p-anisaldehyde) lacks the 2-methoxymethyl group necessary for this specific multi-step conversion, and would therefore not be a viable alternative in this synthetic route.

Organic Synthesis Steroid Chemistry Total Synthesis

Orthogonal Reactivity Profile: Potential for Sequential Deprotection Strategies

The methoxymethyl (MOM) group on 4-Methoxy-2-(methoxymethyl)benzaldehyde can be selectively cleaved under acidic conditions to reveal a hydroxyl group, while the methoxy group remains stable. This orthogonal deprotection strategy is fundamental in multi-step synthesis . A structurally related compound, 2-(methoxymethoxy)benzaldehyde (CAS 5533-04-0), is a known reagent used for deprotection of phenolic methoxymethyl ethers, highlighting the reactivity of this functional group . The presence of both a methoxy and a methoxymethyl group in the target compound provides a greater degree of synthetic freedom and control compared to 4-methoxybenzaldehyde, which offers only a single, less versatile functional group.

Protecting Group Chemistry Synthetic Methodology Reaction Selectivity

Physicochemical Differentiation: Boiling Point and Density vs. Analogs

4-Methoxy-2-(methoxymethyl)benzaldehyde exhibits a boiling point of 132-133 °C at a reduced pressure of 1.5 Torr . This property distinguishes it from other substituted benzaldehydes and is critical for purification via distillation. For instance, 4-methoxybenzaldehyde has a boiling point of 247-248 °C at standard pressure (760 Torr) [1]. While the reported value for the target compound is at reduced pressure, the significantly lower temperature at which it distills indicates a lower vapor pressure and potentially simpler purification by short-path or Kugelrohr distillation compared to less volatile analogs. Its predicted density is 1.096±0.06 g/cm³ .

Purification Distillation Physicochemical Properties

Specific Research and Procurement Applications for 4-Methoxy-2-(methoxymethyl)benzaldehyde


Total Synthesis of Estrone and Related Steroidal Frameworks

This is the most specific and high-value application identified. 4-Methoxy-2-(methoxymethyl)benzaldehyde serves as a crucial building block for the synthesis of Dane's diene, an advanced intermediate en route to estrone . Researchers and process chemists working on steroid total synthesis or the development of new estrogen receptor modulators should procure this compound for its demonstrated utility in this specific pathway. The dual-substitution pattern is essential for the enyne olefin metathesis step that constructs the steroid core, and no simpler analog can replicate this function.

Development of Multi-Step Synthetic Methodologies Utilizing Orthogonal Protecting Groups

The combination of a stable methoxy group and a cleavable methoxymethyl (MOM) group on the same aromatic aldehyde makes this compound an excellent platform for developing new synthetic methodologies. For instance, the aldehyde group can be initially functionalized, followed by selective deprotection of the MOM ether to reveal a phenol. This phenol can then be further elaborated via O-alkylation, cross-coupling, or other reactions [1]. This sequential functionalization strategy is critical for building molecular libraries and is not possible with simpler, single-substituted benzaldehydes.

Preparation of o-Quinodimethane (o-QDM) Precursors for Diels-Alder Cycloadditions

2-(Methoxymethyl)-benzaldehydes have been used to generate o-quinodimethanes (o-QDMs), highly reactive diene species, upon photoirradiation [2]. These o-QDMs are powerful intermediates for Diels-Alder cycloadditions, a cornerstone reaction for constructing six-membered rings with high regio- and stereocontrol. 4-Methoxy-2-(methoxymethyl)benzaldehyde represents a specific derivative of this class and could be investigated for its ability to generate a substituted o-QDM, expanding the scope of accessible cycloaddition products. Researchers in organic synthesis exploring new methods for polycyclic ring formation are the primary audience for this application.

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